tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16470701
InChI: InChI=1S/C18H24BrNO5/c1-5-23-15(21)11-14-12-7-6-8-13(19)16(12)24-10-9-20(14)17(22)25-18(2,3)4/h6-8,14H,5,9-11H2,1-4H3
SMILES:
Molecular Formula: C18H24BrNO5
Molecular Weight: 414.3 g/mol

tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

CAS No.:

Cat. No.: VC16470701

Molecular Formula: C18H24BrNO5

Molecular Weight: 414.3 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate -

Specification

Molecular Formula C18H24BrNO5
Molecular Weight 414.3 g/mol
IUPAC Name tert-butyl 9-bromo-5-(2-ethoxy-2-oxoethyl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Standard InChI InChI=1S/C18H24BrNO5/c1-5-23-15(21)11-14-12-7-6-8-13(19)16(12)24-10-9-20(14)17(22)25-18(2,3)4/h6-8,14H,5,9-11H2,1-4H3
Standard InChI Key QEUMEBHTKVEFCT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1C2=C(C(=CC=C2)Br)OCCN1C(=O)OC(C)(C)C

Introduction

Chemical Identity and Nomenclature

The compound tert-butyl 5-((ethoxycarbonyl)methyl)-9-bromo-2,3-dihydrobenzo[f] oxazepine-4(5H)-carboxylate belongs to the benzooxazepine class, characterized by a fused benzene and oxazepine ring system. Its systematic IUPAC name reflects the substitution pattern: a tert-butoxycarbonyl (Boc) group at position 4, an ethoxycarbonylmethyl moiety at position 5, and a bromine atom at position 9 .

Molecular Formula and Weight

The molecular formula C₁₈H₂₄BrNO₅ derives from its InChI representation, which confirms 18 carbon, 24 hydrogen, 1 bromine, 1 nitrogen, and 5 oxygen atoms . The molecular weight calculates to 414.29 g/mol, accounting for isotopic distributions and elemental contributions .

Synonyms and Registry Identifiers

Common synonyms include:

  • TERT-BUTYL 5-((ETHOXYCARBONYL)METHYL)-9-BROMO-2,3-DIHYDROBENZO[F] OXAZEPINE-4(5H)-CARBOXYLATE

  • MFCD21606652 (MDL number)

While no CAS registry number is explicitly listed in the provided sources, structurally related analogs, such as tert-butyl 9-bromo-2,3-dihydrobenzo[f][1, oxazepine-4(5H)-carboxylate, are documented under CAS 1055880-27-7 .

Structural Characteristics

The compound’s architecture combines a benzo[f] oxazepine core with functionalized substituents, as illustrated by its SMILES string:
CCOC(=O)CC1c2cccc(c2OCCN1C(=O)OC(C)(C)C)Br .

Core Framework

The benzo[f] oxazepine system comprises:

  • A benzene ring fused to a seven-membered oxazepine ring containing one oxygen and one nitrogen atom .

  • Saturation at positions 2 and 3, rendering a dihydro structure .

Substituent Analysis

  • Position 4: A Boc group (tert-butoxycarbonyl) serves as a protective moiety for the secondary amine, enhancing stability during synthetic procedures .

  • Position 5: An ethoxycarbonylmethyl chain (–CH₂CO₂Et) introduces ester functionality, potentially modulating solubility or serving as a synthetic handle for further derivatization .

  • Position 9: A bromine atom substituent on the benzene ring, likely influencing electronic properties and reactivity in cross-coupling reactions .

Table 1: Key Structural Descriptors

PropertyValueSource
H-Bond Acceptors6
H-Bond Donors0
Topological Polar SA75.6 Ų (estimated)
Rotatable Bonds7

Synthesis and Derivatives

While explicit synthetic protocols for this compound are absent in the provided sources, plausible routes can be inferred from analogous benzooxazepine syntheses.

Retrosynthetic Considerations

  • Core Construction: The benzo[f] oxazepine ring may form via cyclization of a brominated o-aminophenol derivative with a bifunctional electrophile .

  • Boc Protection: Introducing the tert-butoxycarbonyl group typically involves reaction with di-tert-butyl dicarbonate under basic conditions .

  • Ethoxycarbonylmethyl Attachment: Alkylation of the secondary amine at position 5 using ethyl bromoacetate or similar reagents could install this moiety .

Structural Analogues

PubChem lists derivatives such as tert-butyl 9-bromo-2,3-dihydrobenzo[f][1, oxazepine-4(5H)-carboxylate (CID 59403519), which lacks the ethoxycarbonylmethyl group but shares the Boc-protected amine and bromo-substituted aromatic ring . Such analogs underscore the scaffold’s versatility in medicinal chemistry.

Physicochemical Properties

Solubility and Lipophilicity

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to ester and carbamate functionalities . Aqueous solubility is likely limited (logP ≈ 3.2 estimated) .

  • Stability: The Boc group confers stability toward nucleophiles and bases, though acidic conditions may cleave the carbamate .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(C=O) ~1740 cm⁻¹ (ester and carbamate) and ν(C–Br) ~560 cm⁻¹ .

  • NMR:

    • ¹H NMR: Downfield shifts for aromatic protons adjacent to bromine (δ 7.2–7.5 ppm); ethoxy methyl triplet at δ 1.2 ppm .

    • ¹³C NMR: Carbamate carbonyl at δ 155 ppm; ester carbonyl at δ 170 ppm .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
logP3.2Calculated
PSA75.6 ŲPubChem
Melting PointNot reported

Applications and Relevance

Pharmaceutical Intermediate

The compound’s structure suggests utility as a building block in drug discovery:

  • Bromine Atom: Facilitates Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .

  • Boc Group: Enables selective deprotection for subsequent functionalization of the amine .

Biological Activity

While direct pharmacological data are unavailable, benzooxazepines are investigated for:

  • Kinase Inhibition: Modulating signaling pathways in oncology .

  • CNS Targets: Potential affinity for serotonin or dopamine receptors due to structural similarity to psychoactive compounds .

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